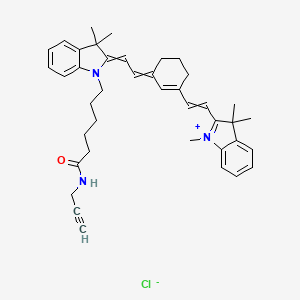

Cyanine7 alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

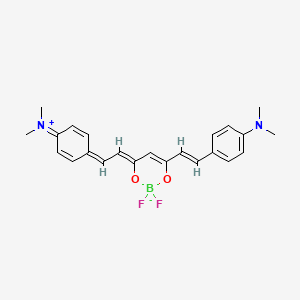

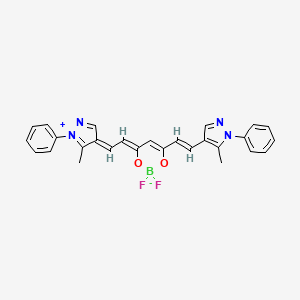

Alkyne derivative of Cyanine7, a near infrared fluorophore, analog of Cy7®. The alkyne can be conjugated to a variety of azides via copper-catalyzed Click chemistry. The dye has limited solubility in water, but it can be successfully conjugated in aqueous buffers with the addition of DMSO or DMF.

Applications De Recherche Scientifique

Bioorthogonal Labeling of Cell-Surface Carbohydrates

Cyanine7 alkyne has been utilized in bioorthogonal click reactions for labeling cell-surface carbohydrates. A study demonstrated the synthesis of alkyne-functionalized cyanine dyes for labeling sugar-azides on neuroblastoma cells' surfaces, applied in stochastic optical reconstruction microscopy (dSTORM) for visualizing cell-surface glycans at the nanometer range (Mertsch et al., 2016).

Hydrocyanation of Alkenes and Alkynes

In the broader context of cyanine chemistry, hydrogen cyanide is used for synthesizing organonitrile intermediates, which are precursors for various compounds in polymer, agrichemical, cosmetic, and pharmaceutical production. This involves catalytic addition of HCN to alkenes and alkynes (RajanBabu, 2011).

Optical Imaging and Drug Delivery

Cyanine dyes, including Cyanine7 alkyne, are significant in fluorescence-based applications in optical imaging and drug delivery. This research highlights the reactivity of cyanine chromophores in developing novel probe molecules for complex imaging and drug delivery contexts (Gorka et al., 2018).

Isocyanide-Alkyne Cycloaddition

Cyanine7 alkyne plays a role in the radical mechanism of isocyanide-alkyne cycloaddition, which is a valuable reaction in synthetic chemistry. This study explored the multicatalyzed radical process involving this cycloaddition (Xiao et al., 2015).

Synthesis and Properties of Cyanine Dyes

Cyanine7 alkyne contributes to the development of symmetrical and asymmetrical cyanine dyes. New cyanines were synthesized and their interaction with bovine serum albumin (BSA) was investigated, demonstrating their importance in biological detection and imaging (Pisoni et al., 2014).

Cyanine Dye Encapsulation in Polymers

Cyanine dyes like Cyanine7 alkyne are used in polymer encapsulation for enhanced stability and targeted delivery, particularly in optical imaging and bioengineering applications. Dendronized polymers have been developed for stabilizing and encapsulating these dyes, improving their applicability in biological contexts (Kumar et al., 2018).

Propriétés

Numéro CAS |

1954687-62-7 |

|---|---|

Nom du produit |

Cyanine7 alkyne |

Formule moléculaire |

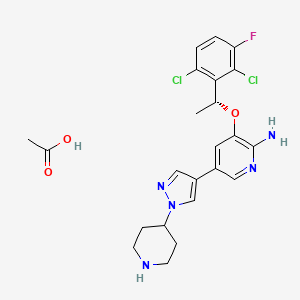

C40H48ClN3O |

Poids moléculaire |

622.29 |

Nom IUPAC |

3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride |

InChI |

InChI=1S/C40H47N3O.ClH/c1-7-27-41-38(44)22-9-8-14-28-43-35-21-13-11-19-33(35)40(4,5)37(43)26-24-31-17-15-16-30(29-31)23-25-36-39(2,3)32-18-10-12-20-34(32)42(36)6;/h1,10-13,18-21,23-26,29H,8-9,14-17,22,27-28H2,2-6H3;1H |

Clé InChI |

YTVUOGKCIKICCK-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCC#C)=O)C5=CC=CC=C5C4(C)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyanine7 alkyne, Cyanine 7 alkyne |

Origine du produit |

United States |

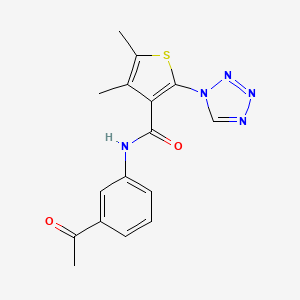

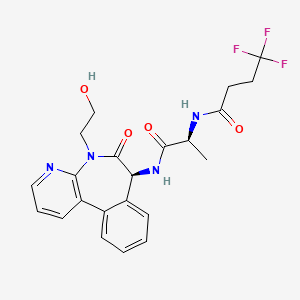

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)